![molecular formula C9H8ClN3 B062924 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-91-5](/img/structure/B62924.png)
7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines can be complex, involving multiple steps such as chlorination, ozonization, acetalization, and cyclocondensation. For example, the synthesis of related compounds involves chlorinating 2-amino-4,6-dihydropyrimidines to yield new intermediates that can lead to the formation of various pyrrolo[2,3-d]pyrimidinones (Legraverend et al., 1985). This method showcases the complexity and the steps required to synthesize compounds within this chemical family.
Molecular Structure Analysis
Pyrrolo[2,3-d]pyrimidines have a planar ring system that can be substituted at various positions to alter their properties. The molecular structure is often confirmed using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy, alongside theoretical calculations for verifying structural isomers (Vazirimehr et al., 2017).
Chemical Reactions and Properties
Pyrrolo[2,3-d]pyrimidines can undergo various chemical reactions, including reductive ring cleavage and cyclocondensation, leading to a diverse range of derivatives with different substituents and properties (Dave & Shah, 1998). These reactions are crucial for the synthesis of targeted molecules with desired functionalities.
Scientific Research Applications
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds .
- Method : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block .
- Results : This compound is particularly important in the synthesis of kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
-
Preparation of JAK Inhibitors
- Field : Medicinal Chemistry
- Application : 4-chloro-7H-pyrrolo[2,3-D]pyrimidine is used for preparing JAK inhibitors Tofacitinib, Ruxolitinib, SHR0302 and other medicaments .
- Method : The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .
- Results : Tofacitinib, Ruxolitinib, SHR0302 and 4-chloro-7H-pyrrolo[2,3-D]pyrimidine have been successfully synthesized .
-
Anti-inflammatory Activities
- Field : Pharmacology
- Application : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Method : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Synthesis of JAK Inhibitors
- Field : Medicinal Chemistry
- Application : 4-chloro-7H-pyrrolo[2,3-D]pyrimidine is used in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .
- Method : The synthesis of JAK inhibitors involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .
- Results : Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
-
Synthesis of Tofatinib
- Field : Pharmaceutical Chemistry
- Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is the intermediate of the bulk drug, Tofatinib . Tofatinib is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .
- Method : The synthesis of Tofatinib involves the use of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine as an intermediate .
- Results : Tofatinib has been successfully synthesized and is widely used in the treatment of rheumatoid arthritis .
- Synthesis of Baricitinib
- Field : Medicinal Chemistry
- Application : 4-chloro-7H-pyrrolo[2,3-D]pyrimidine is used in the synthesis of Baricitinib . Baricitinib is a drug used for the treatment of rheumatoid arthritis and has been tested for the treatment of COVID-19 .
- Method : The synthesis of Baricitinib involves the use of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine as an intermediate .
- Results : Baricitinib has been successfully synthesized and is widely used in the treatment of rheumatoid arthritis .
Future Directions
properties
IUPAC Name |
4-chloro-7-prop-2-enylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-2-4-13-5-3-7-8(10)11-6-12-9(7)13/h2-3,5-6H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRIQTFDXVDHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594198 | |
| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine | |
CAS RN |
186519-91-5 | |
| Record name | 4-Chloro-7-(2-propen-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186519-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

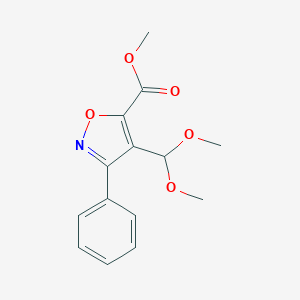
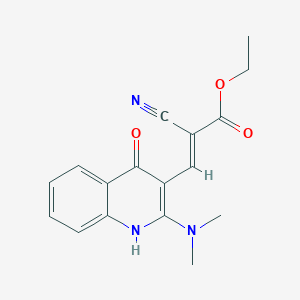
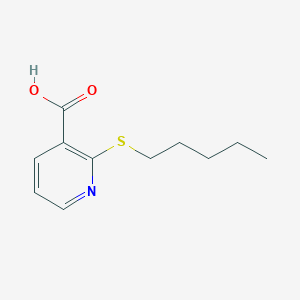
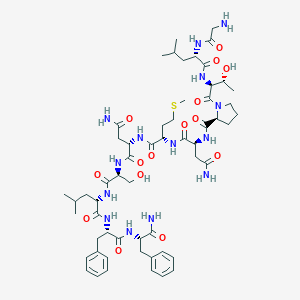
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
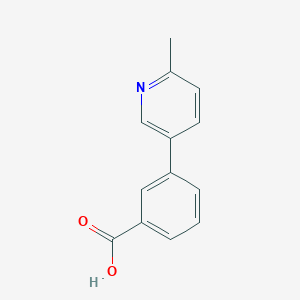
![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)
![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)
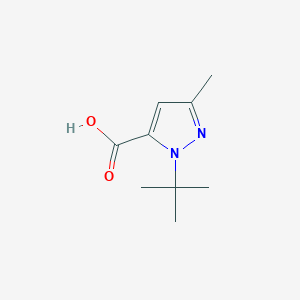
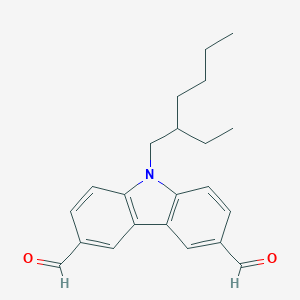
![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)
![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)